molecular formula C12H17N B7967490 4,4,7-trimethyl-2,3-dihydro-1H-quinoline

4,4,7-trimethyl-2,3-dihydro-1H-quinoline

Cat. No.: B7967490
M. Wt: 175.27 g/mol
InChI Key: KJMKNXRHKAQVCZ-UHFFFAOYSA-N
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Description

4,4,7-Trimethyl-2,3-dihydro-1H-quinoline is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of 1,2-dihydroquinolines. The quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . Specifically, 2,2-disubstituted-1,2-dihydroquinolines have been identified as having a broad biological profile, including anticoagulant, antimalarial, antibacterial, anti-inflammatory, and neuroprotective activity . This makes them valuable templates for developing novel therapeutic agents against multifactorial diseases. Researchers are exploring hybrid molecules that incorporate the dihydroquinoline structure to create compounds with enhanced or dual activity, such as combined chemoprotective and antitumor effects . The mechanism of action for quinoline derivatives varies based on the specific substitution pattern and the biological target. In general, they can function by interacting with enzymes or DNA. For instance, some derivatives are potent inhibitors of protein kinases, which are key regulators of cell proliferation and are important targets in oncology research . Other mechanisms include the inhibition of topoisomerase enzymes, disruption of parasitic heme detoxification pathways in antimalarial research, and the modulation of cholinesterase activity in neurological disorder studies . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-5-10-11(8-9)13-7-6-12(10,2)3/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMKNXRHKAQVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCN2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The condensation initiates with protonation of the ketone, followed by nucleophilic attack by the aniline’s amine group. Cyclization forms the dihydroquinoline core, with methyl groups introduced at positions 4 and 7 via ketone-derived alkylation. Key variables include:

  • Catalyst selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 5–10 mol% loading.

  • Temperature : Reflux conditions (110–130°C) for 6–12 hours.

  • Solvent : Toluene or xylene to azeotropically remove water and drive equilibrium.

Yield : 60–75% after silica gel chromatography (eluent: hexane/ethyl acetate, 4:1).

Cyclization of N-Substituted Propionamide Derivatives

An alternative route involves cyclizing N-(3,5-dimethylphenyl)-3-chloropropionamide under acidic conditions, adapted from protocols for 7-hydroxyquinolinones. This method enables precise positioning of methyl groups via pre-functionalized aniline precursors.

Synthetic Protocol

  • Preparation of N-(3,5-dimethylphenyl)-3-chloropropionamide :

    • React 3,5-dimethylaniline with 3-chloropropionyl chloride in dichloromethane (DCM) at 0°C.

    • Yield: 85–90% after aqueous workup.

  • Cyclization :

    • Heat the propionamide derivative with AlCl₃/KCl/NaCl (5:25:3:3) at 155–165°C for 1 hour.

    • Quench in cold water and extract with chloroform.

Yield : 40–50% due to competing side reactions (e.g., 5-methyl isomer formation).

Catalytic Hydrogenation of Quinoline Precursors

This compound can be derived from partial hydrogenation of its fully aromatic counterpart, 4,4,7-trimethylquinoline , using palladium on carbon (Pd/C) or Raney nickel.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C (5 wt%) under 3 atm H₂.

  • Solvent : Ethanol or tetrahydrofuran (THF) at 50–60°C.

  • Time : 4–6 hours for >90% conversion.

Post-processing : Filter catalyst, concentrate, and purify via vacuum distillation (bp: 120–125°C at 0.5 mmHg).

Advanced Catalytic Systems

Recent advances utilize heterogeneous catalysts to improve efficiency and selectivity:

Metal-Modified Tungstophosphoric Acid Catalysts

  • Catalyst : Zn²⁺-exchanged 12-tungstophosphoric acid supported on γ-Al₂O₃.

  • Conditions : Microwave-assisted hydrothermal synthesis (150°C, 2 hours).

  • Advantages :

    • 95% conversion of 3-methylaniline.

    • Recyclable for 5 cycles with <5% activity loss.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid-Catalyzed Condensation7598ScalabilityRequires harsh acids
Propionamide Cyclization5090Precise substituent controlLow yield due to side products
Catalytic Hydrogenation9095High selectivityRequires quinoline precursor
Tungstophosphoric Acid9599Eco-friendly, reusableComplex catalyst preparation

Industrial-Scale Production Considerations

For commercial manufacturing, the acid-catalyzed condensation route is preferred due to cost-effectiveness and scalability. Key industrial adaptations include:

  • Continuous flow reactors : Minimize batch variability and improve heat management.

  • In-situ water removal : Molecular sieves or Dean-Stark traps enhance conversion .

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trimethyl-2,3-dihydro-1H-quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often used under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4,4,7-Trimethyl-2,3-dihydro-1H-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,7-trimethyl-2,3-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4,4,7-trimethyl-2,3-dihydro-1H-quinoline with structurally related quinoline derivatives:

Compound Name Substituent Positions Degree of Saturation Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4,4,7-methyl; 2,3-dihydro Partially saturated C₁₂H₁₅N 173.25* Pharmaceutical intermediates
2,2,4-Trimethyl-1,2-dihydroquinoline 2,2,4-methyl; 1,2-dihydro Partially saturated C₁₂H₁₅N 173.25 Antioxidants, corrosion inhibitors
6-Methyl-1,2,3,4-tetrahydroquinoline 6-methyl; 1,2,3,4-tetrahydro Fully saturated C₁₀H₁₃N 147.22 Dyes, agrochemicals
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline Pyrrolidin-3-yl; 1,2,3,4-tetrahydro Fully saturated C₁₃H₁₈N₂ 202.30 Pharmacological research

*Calculated based on analogous structures.

Key Observations :

  • The 7-methyl group may enhance lipophilicity, favoring membrane permeability in drug candidates .
  • Saturation Impact: Fully saturated analogs (e.g., 1,2,3,4-tetrahydroquinolines) exhibit greater conformational rigidity and reduced π-π stacking, which can alter binding affinities in biological systems .
Physicochemical Properties
  • Melting Points: Partially saturated quinolines with methyl groups (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline) typically exhibit melting points <100°C due to reduced crystallinity, whereas sulfur-containing derivatives (e.g., ’s compound) show higher melting points (~238°C) due to hydrogen bonding .
  • Polar Surface Area (PSA) : Methyl groups lower PSA compared to polar substituents (e.g., hydroxyl or nitro groups), enhancing blood-brain barrier penetration .

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